Perphenazine-d4

説明

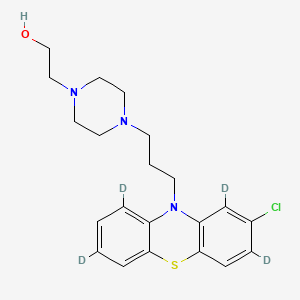

Structure

3D Structure

特性

IUPAC Name |

2-[4-[3-(2-chloro-1,3,7,9-tetradeuteriophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2/i2D,4D,6D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCVKNLCSQQDEP-WNJORUDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C2C(=C1)SC3=C(N2CCCN4CCN(CC4)CCO)C(=C(C(=C3)[2H])Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Perphenazine-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Perphenazine-d4, a deuterated analog of the typical antipsychotic drug perphenazine. This guide is intended for researchers in pharmacology, analytical chemistry, and drug metabolism, detailing the critical role of Perphenazine-d4 as an internal standard in bioanalytical applications.

Introduction to Perphenazine-d4

Perphenazine-d4 is a stable isotope-labeled version of perphenazine, a phenothiazine derivative used in the treatment of psychosis, schizophrenia, and nausea.[1] In Perphenazine-d4, four hydrogen atoms on the phenothiazine ring system have been replaced with deuterium atoms.[1] This isotopic substitution results in a molecule that is chemically identical to perphenazine in its reactivity and chromatographic behavior but has a higher molecular weight. This key difference allows it to be distinguished from the non-labeled drug by mass spectrometry.[2][3]

The primary application of Perphenazine-d4 in a research setting is as an internal standard for the accurate quantification of perphenazine in biological matrices such as plasma, serum, and tissue homogenates.[1][2] Its use is crucial for correcting for variations that can occur during sample preparation, chromatography, and ionization in mass spectrometry-based assays.

Physicochemical Properties and Data

A summary of the key quantitative data for Perphenazine-d4 is presented in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Chemical Name | 4-[3-(2-chloro-10H-phenothiazin-10-yl-1,3,7,9-d4)propyl]-1-piperazineethanol | [1] |

| Molecular Formula | C₂₁H₂₂D₄ClN₃OS | [1] |

| Molecular Weight | 408.0 g/mol | [1] |

| CAS Number | 155593-75-2 | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Typical Internal Standard Working Concentration | 120 ng/mL (based on a similar deuterated internal standard, Imipramine-D3) | [4] |

| Precursor Ion (m/z) | 408.2 (calculated based on molecular weight) | |

| Product Ion(s) (m/z) for MRM | 147.1, 175.1 (inferred from perphenazine fragmentation) |

Role in Quantitative Bioanalysis: The Internal Standard

In quantitative bioanalysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound of known concentration that is added to all samples, including calibration standards, quality controls, and unknown study samples. The ideal internal standard is a stable isotope-labeled version of the analyte.

The workflow for using Perphenazine-d4 as an internal standard is depicted in the diagram below.

Caption: Workflow for utilizing Perphenazine-d4 in bioanalytical quantification.

Experimental Protocols

The following section details a typical experimental protocol for the quantification of perphenazine in a biological matrix using Perphenazine-d4 as an internal standard, based on established LC-MS/MS methods.[4]

Sample Preparation (Protein Precipitation Method)

-

Aliquoting the Sample: In a microcentrifuge tube, place a 100 µL aliquot of the biological sample (e.g., serum or plasma).

-

Adding the Internal Standard: Add a specific volume of a working solution of Perphenazine-d4 (e.g., to achieve a final concentration of 120 ng/mL).[4]

-

Protein Precipitation: Add 300 µL of a precipitating reagent, such as acetonitrile-methanol (50:50, v/v).[4]

-

Vortexing and Centrifugation: Vortex the sample to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm).[4]

-

Mobile Phase: A gradient elution using two mobile phases is typical:

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 8 µL.[4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

The MRM transitions for perphenazine and the inferred transitions for Perphenazine-d4 are provided in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Perphenazine | 404.19 | 143.07 |

| Perphenazine (Qualifier) | 404.19 | 171.11 |

| Perphenazine-d4 | 408.2 | 147.1 |

| Perphenazine-d4 (Qualifier) | 408.2 | 175.1 |

Mechanism of Action of Perphenazine

While Perphenazine-d4's primary role is analytical, the mechanism of action of its non-deuterated counterpart, perphenazine, is of significant interest to researchers. Perphenazine is a typical antipsychotic that primarily exerts its effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] It also exhibits binding affinity for a variety of other receptors, which contributes to its therapeutic effects and side-effect profile.

The simplified signaling pathway for dopamine D2 receptor antagonism by perphenazine is illustrated below.

Caption: Simplified signaling pathway of Dopamine D2 receptor antagonism by Perphenazine.

Conclusion

Perphenazine-d4 is an indispensable tool for researchers requiring precise and accurate quantification of perphenazine in biological samples. Its use as an internal standard in LC-MS/MS methodologies overcomes the inherent variability in sample processing and analysis, ensuring high-quality, reliable data. This technical guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of Perphenazine-d4 in a research setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perphenazine-d4: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perphenazine-d4 is the deuterated analog of perphenazine, a typical antipsychotic drug belonging to the piperazinyl phenothiazine class.[1][2] Due to the kinetic isotope effect, deuterated compounds exhibit altered metabolic rates, making them valuable tools in pharmacological research.[3][4] The primary application of Perphenazine-d4 is as an internal standard for the quantification of perphenazine in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[2][5][6] This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Perphenazine-d4.

Chemical Structure and Properties

Perphenazine-d4 is structurally identical to perphenazine, with the exception of four hydrogen atoms on the phenothiazine ring system being replaced by deuterium atoms. This isotopic labeling results in a higher molecular weight compared to the parent compound.

Table 1: Chemical and Physical Properties of Perphenazine-d4

| Property | Value | Reference |

| IUPAC Name | 2-(4-(3-(2-chloro-10H-phenothiazin-10-yl-1,3,7,9-d4)propyl)piperazin-1-yl)ethan-1-ol | [2] |

| Synonyms | 1-Piperazineethanol, 4-[3-(2-chloro-10H-phenothiazin-10-yl-1,3,7,9-d4)propyl]- (9CI) | [2] |

| CAS Number | 155593-75-2 | [2][5] |

| Molecular Formula | C₂₁H₂₂D₄ClN₃OS | [5] |

| Molecular Weight | 408.0 g/mol | [5] |

| Appearance | Solid | [5] |

| Solubility | Soluble in Methanol | [5] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [5] |

Pharmacological Properties of the Parent Compound: Perphenazine

The pharmacological activity of Perphenazine-d4 is considered to be identical to that of perphenazine. Perphenazine is a potent antagonist at various neurotransmitter receptors, with its antipsychotic effects primarily attributed to the blockade of dopamine D2 receptors.[1][7][8] It also exhibits high affinity for other receptors, which contributes to its therapeutic effects and side-effect profile.[1][7][8][9]

Table 2: Receptor Binding Affinities (Ki) of Perphenazine

| Receptor | Ki (nM) | Reference |

| Dopamine D₂ | 1.4 | [5] |

| Dopamine D₃ | 0.43 | [9] |

| Serotonin 5-HT₂ₐ | 5.6 | [5] |

| Serotonin 5-HT₁ₐ | 421 | [5] |

| Serotonin 5-HT₂c | 132 | [5] |

| Serotonin 5-HT₆ | 17 | [5] |

| Serotonin 5-HT₇ | 23 | [5] |

| α₁ₐ-Adrenergic | 10 | [5] |

| α₂ₐ-Adrenergic | 1,848 | [5] |

| α₂ₑ-Adrenergic | 104.9 | [5] |

| α₂c-Adrenergic | 85.2 | [5] |

| Histamine H₁ | 8 | [5][10] |

| Muscarinic M₃ | 810.5 | [5] |

Signaling Pathways

The primary mechanism of action of perphenazine involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism interferes with the signaling cascade initiated by dopamine binding, which is a G-protein coupled receptor (GPCR) pathway that ultimately modulates neuronal excitability and gene expression. The multi-receptor binding profile of perphenazine means it also modulates serotonergic, adrenergic, histaminergic, and cholinergic signaling pathways.

Experimental Protocols

General Considerations for Synthesis of Deuterated Phenothiazines

Quantification of Perphenazine using Perphenazine-d4 by LC-MS/MS

Perphenazine-d4 is an ideal internal standard for the quantification of perphenazine in biological samples due to its similar chemical and physical properties, which ensures comparable extraction efficiency and chromatographic behavior, while being distinguishable by its mass-to-charge ratio (m/z).[2][12]

A representative, though not exhaustive, experimental protocol is outlined below:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, serum, urine), add a precise amount of Perphenazine-d4 solution of known concentration.

-

Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

The supernatant can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

-

Evaporate the purified extract to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a suitable reversed-phase HPLC or UPLC column (e.g., C18).

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for both perphenazine and Perphenazine-d4 using Multiple Reaction Monitoring (MRM).

-

-

Table 3: Exemplary Mass Spectrometric Parameters for Perphenazine Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Perphenazine | 404.2 | 143.1, 171.1 |

| Perphenazine-d4 | 408.2 | (Expected to be similar to perphenazine with a +4 Da shift, e.g., 143.1, 171.1, or other specific fragments) |

Note: The exact m/z values may vary slightly depending on the instrument and conditions. The product ions for Perphenazine-d4 would need to be determined empirically but are expected to be similar to those of the unlabeled compound if the fragmentation does not involve the deuterated positions.

Spectroscopic Data

Detailed, publicly available NMR and mass spectra for Perphenazine-d4 are limited. The following information is based on the known structure and general principles of spectroscopy for deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of Perphenazine-d4 would be very similar to that of perphenazine, with the key difference being the absence of signals corresponding to the aromatic protons at positions 1, 3, 7, and 9 of the phenothiazine ring. The integration of the remaining proton signals would be consistent with the non-deuterated positions.

-

¹³C-NMR: The carbon-13 NMR spectrum would also be similar to that of perphenazine. The signals for the deuterated carbons (C-1, C-3, C-7, and C-9) would be observed as triplets due to coupling with deuterium (spin I=1), and their chemical shifts might be slightly upfield compared to the corresponding carbons in the non-deuterated compound.

Mass Spectrometry (MS)

The mass spectrum of Perphenazine-d4 will show a molecular ion peak (M⁺) that is 4 mass units higher than that of perphenazine. The fragmentation pattern upon electron ionization (EI) or collision-induced dissociation (CID) is expected to be similar to that of perphenazine. However, fragment ions that retain the deuterated portion of the molecule will also exhibit a corresponding mass shift. The mass spectrum of unlabeled perphenazine is available in public databases such as the NIST WebBook.[13] The fragmentation of the phenothiazine ring system is a key feature.

Conclusion

Perphenazine-d4 is an essential tool for researchers and drug development professionals involved in the study of perphenazine. Its primary utility as an internal standard in quantitative bioanalytical methods ensures the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies. While detailed experimental data for Perphenazine-d4 itself is not widely published, its properties can be largely inferred from the well-characterized parent compound, perphenazine, taking into account the predictable effects of deuterium substitution on its spectroscopic and metabolic properties.

References

- 1. Perphenazine - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. bioscientia.de [bioscientia.de]

- 4. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. perphenazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 12. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 13. Perphenazine [webbook.nist.gov]

Synthesis and Isotopic Purity of Perphenazine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Perphenazine-d4. Perphenazine-d4 is a stable isotope-labeled analog of Perphenazine, a typical antipsychotic medication. It serves as an invaluable internal standard for quantitative bioanalytical assays, such as those used in therapeutic drug monitoring and pharmacokinetic studies, due to its ability to improve the accuracy of mass spectrometry and liquid chromatography methods[1].

Chemical and Physical Properties

A summary of the key chemical and physical properties of Perphenazine-d4 is presented in Table 1. The deuteration is specifically located on the phenothiazine ring system.

| Property | Value | Reference |

| IUPAC Name | 2-(4-(3-(2-chloro-10H-phenothiazin-10-yl-1,3,7,9-d4)propyl)piperazin-1-yl)ethan-1-ol | [1] |

| CAS Number | 155593-75-2 | [1][2] |

| Molecular Formula | C₂₁H₂₂D₄ClN₃OS | [2] |

| Molecular Weight | 407.99 g/mol | |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [2] |

Synthesis of Perphenazine-d4

Proposed Synthetic Pathway

The overall proposed synthetic pathway is depicted in the following diagram.

References

The Role of Perphenazine-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Perphenazine-d4 as an internal standard in bioanalytical methods. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the principles and practices underlying its application, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the antipsychotic drug perphenazine.

Introduction: The Need for a Reliable Internal Standard

Perphenazine is a potent, first-generation antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders. Accurate quantification of perphenazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The complexity of biological samples necessitates the use of an internal standard (IS) to ensure the accuracy and precision of analytical results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.

Perphenazine-d4, a deuterated analog of perphenazine, serves as an excellent internal standard for these purposes. Its chemical structure is nearly identical to perphenazine, with the exception of four deuterium atoms replacing hydrogen atoms. This subtle yet significant modification allows it to be distinguished by mass spectrometry while ensuring it shares very similar physicochemical properties with the parent drug.

Mechanism of Action of Perphenazine

Perphenazine exerts its antipsychotic effects primarily by acting as a potent antagonist of the dopamine D2 receptor in the mesolimbic and mesocortical pathways of the brain.[1][2] Overactivity in these dopaminergic pathways is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, perphenazine modulates this hyperactivity.

Beyond its primary target, perphenazine also exhibits antagonist activity at a range of other neurotransmitter receptors, which contributes to its therapeutic effects and side-effect profile. These include:

-

Serotonin (5-HT) receptors: Particularly 5-HT2A and 5-HT2C, which may contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects compared to more selective D2 antagonists.

-

Alpha-adrenergic receptors: Blockade of these receptors can lead to orthostatic hypotension and sedation.

-

Histamine H1 receptors: Antagonism at this receptor is associated with sedative and anxiolytic effects.

-

Muscarinic M1 receptors: This activity can lead to anticholinergic side effects such as dry mouth, blurred vision, and constipation.

The multifaceted receptor binding profile of perphenazine underscores the complexity of its pharmacological action.

Dopamine D2 Receptor Signaling Pathway

The antagonism of the dopamine D2 receptor by perphenazine interrupts the normal signaling cascade initiated by dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways that regulate neuronal excitability and gene expression. Perphenazine, by blocking this receptor, prevents this signaling cascade from occurring.

Figure 1: Perphenazine's antagonism of the Dopamine D2 receptor signaling pathway.

Perphenazine-d4 as an Internal Standard in LC-MS/MS

The "gold standard" for the bioanalysis of small molecules like perphenazine is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Perphenazine-d4, is critical for achieving reliable and reproducible quantification.

The Principle of Isotope Dilution Mass Spectrometry

The use of Perphenazine-d4 is based on the principle of isotope dilution. A known amount of the deuterated standard is added to the biological sample at the beginning of the sample preparation process. Because Perphenazine-d4 is chemically almost identical to perphenazine, it experiences the same extraction recovery, potential for ion suppression or enhancement in the mass spectrometer source, and chromatographic behavior.

The mass spectrometer, however, can differentiate between the analyte and the internal standard due to their mass difference. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration of the analyte in the original sample. This ratio remains constant even if there are variations in sample preparation or instrument response, leading to highly accurate and precise results.

Quantitative Data for LC-MS/MS Analysis

The following table summarizes the key mass spectrometry parameters for the analysis of perphenazine and Perphenazine-d4. The Multiple Reaction Monitoring (MRM) transitions represent the fragmentation of the precursor ion into a specific product ion, which is a highly selective method of detection.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Perphenazine | 404.2 | 143.1 | 35 |

| Perphenazine | 404.2 | 171.1 | 30 |

| Perphenazine-d4 | 408.2 | 147.1 | 35 |

| Perphenazine-d4 | 408.2 | 171.1 | 30 |

Note: The MRM transitions for Perphenazine-d4 are based on the expected +4 Da shift from the unlabeled compound due to the four deuterium atoms and a similar fragmentation pattern. These values should be optimized during method development.

Experimental Protocol for Perphenazine Quantification

The following is a representative experimental protocol for the quantification of perphenazine in human plasma using Perphenazine-d4 as an internal standard.

Materials and Reagents

-

Perphenazine and Perphenazine-d4 reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges

Sample Preparation

A protein precipitation or solid-phase extraction (SPE) method can be employed for sample cleanup. A typical SPE workflow is described below.

Figure 2: A typical Solid Phase Extraction (SPE) workflow for perphenazine analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | As specified in the quantitative data table |

| Dwell Time | 100 ms per transition |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Conclusion

Perphenazine-d4 is an indispensable tool for the accurate and precise quantification of perphenazine in biological matrices. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry, where its near-identical chemical and physical properties to the unlabeled analyte allow for the correction of variability throughout the analytical process. The use of Perphenazine-d4 in conjunction with a validated LC-MS/MS method, as outlined in this guide, provides a robust and reliable approach for researchers, scientists, and drug development professionals engaged in the study of this important antipsychotic medication.

References

A Comparative Analysis of the Physical Properties of Perphenazine and Perphenazine-d4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core physical and chemical properties of Perphenazine and its deuterated isotopologue, Perphenazine-d4. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis, offering detailed data, experimental methodologies, and a visualization of the compound's primary signaling pathway.

Core Physical and Chemical Properties

| Property | Perphenazine | Perphenazine-d4 |

| Molecular Formula | C₂₁H₂₆ClN₃OS | C₂₁H₂₂D₄ClN₃OS |

| Molecular Weight | 403.97 g/mol [1][2] | 407.99 g/mol [3][4][5] |

| Melting Point | 94-100 °C[6] | Data not available |

| Boiling Point | 214-218 °C at 0.15 mmHg | Data not available |

| Water Solubility | 28.3 mg/L at 24 °C[6] | Data not available |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide.[7] | Soluble in Methanol and DMSO.[3][4] |

| pKa (Strongest Basic) | 7.81[8] | Data not available |

Experimental Protocols

The accurate determination of the physical properties listed above is crucial for drug development and quality control. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).[1]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a flask containing the solvent of interest (e.g., water, buffer solutions, organic solvents).

-

Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation. Care must be taken to avoid any temperature changes during this step that could affect solubility.

-

Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Signaling Pathway

Perphenazine primarily exerts its antipsychotic effects by acting as a potent antagonist of the dopamine D2 receptor in the mesolimbic pathway of the brain. Blockade of these receptors helps to alleviate the positive symptoms of schizophrenia.

Caption: Perphenazine's antagonism of the Dopamine D2 receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of the physical properties of a pharmaceutical compound and its deuterated analog.

Caption: Workflow for physical property comparison.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PERPHENAZINE | 58-39-9 [chemicalbook.com]

- 6. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. enamine.net [enamine.net]

A Technical Guide to Commercially Available Perphenazine-d4 Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available Perphenazine-d4 standards, their suppliers, and their application in analytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing Perphenazine-d4 as an internal standard in pharmacokinetic studies, therapeutic drug monitoring, and other quantitative analyses.

Introduction to Perphenazine-d4

Perphenazine-d4 is a deuterated analog of Perphenazine, a typical antipsychotic medication belonging to the phenothiazine class. The substitution of four hydrogen atoms with deuterium atoms results in a stable, isotopically labeled compound with a higher molecular weight than its non-labeled counterpart. This key characteristic makes Perphenazine-d4 an ideal internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its use allows for accurate quantification of Perphenazine in complex biological matrices by correcting for variations in sample preparation and instrument response.[2]

Commercially Available Perphenazine-d4 Standards

A variety of suppliers offer Perphenazine-d4 standards for research and analytical purposes. The following tables summarize the key quantitative data for commercially available Perphenazine-d4 standards to facilitate easy comparison.

Table 1: General Information on Perphenazine-d4 Standards

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| LGC Standards | TRC-P291101 | 155593-75-2 | C₂₁D₄H₂₂ClN₃OS | 407.99[3] |

| Cayman Chemical | 33298 | 155593-75-2 | C₂₁H₂₂D₄ClN₃OS | 408.0[4] |

| Simson Pharma Limited | - | 155593-75-2 | - | - |

| MedchemExpress | HY-A0077S1 | 155593-75-2 | C₂₁H₂₂D₄ClN₃OS | 408.0 |

| Veeprho | DVE001234 | 155593-75-2 | - | - |

Table 2: Product Specifications of Perphenazine-d4 Standards

| Supplier | Purity | Format | Available Pack Sizes | Storage Conditions |

| LGC Standards | - | - | 0.5 mg, 1 mg, 5 mg[3] | - |

| Cayman Chemical | ≥99% deuterated forms (d₁-d₄)[4] | Solid[4] | 5 mg[4] | -20°C[4] |

| Simson Pharma Limited | Accompanied by Certificate of Analysis[5] | - | - | - |

| MedchemExpress | - | In-stock[6] | - | - |

| Veeprho | - | - | - | - |

Note: Information not provided in the search results is indicated with a "-". It is recommended to visit the supplier's website for the most up-to-date and complete information.

Experimental Protocols

Perphenazine-d4 is primarily utilized as an internal standard for the quantification of Perphenazine in biological samples by LC-MS/MS or GC-MS. The following sections outline generalized experimental methodologies.

Quantification of Perphenazine in Human Plasma by LC-MS/MS

This protocol is a representative example for the analysis of Perphenazine in plasma samples.

3.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of Perphenazine-d4 internal standard solution (concentration to be optimized based on the expected range of Perphenazine concentrations).

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

3.1.2. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

3.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for Perphenazine and Perphenazine-d4.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Perphenazine: The precursor ion [M+H]⁺ is selected, and characteristic product ions are monitored.

-

Perphenazine-d4: The precursor ion [M+H]⁺ is selected, and corresponding characteristic product ions are monitored.

-

The specific mass transitions should be optimized for the instrument being used.

Experimental Workflow Diagram

Signaling Pathways of Perphenazine

Perphenazine exerts its therapeutic effects, as well as its side effects, through its interaction with various neurotransmitter receptors in the central nervous system. Its primary mechanism of action is the antagonism of dopamine D2 receptors.[7] Additionally, it exhibits affinity for serotonin (5-HT), adrenergic (α), and histamine (H1) receptors.

Dopamine D2 Receptor Antagonism

The antipsychotic effects of Perphenazine are largely attributed to its blockade of D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to reduce the hyperactivity of dopaminergic neurotransmission associated with psychosis.

Multi-Receptor Interactions

Perphenazine's broader pharmacological profile is due to its interactions with other receptors, which contribute to both its therapeutic effects and side-effect profile.

Conclusion

Perphenazine-d4 is an essential tool for the accurate quantification of Perphenazine in various biological matrices. This guide provides a comprehensive overview of commercially available standards, their suppliers, and foundational experimental protocols for their use. The included diagrams offer a visual representation of a typical analytical workflow and the key signaling pathways through which Perphenazine exerts its pharmacological effects. Researchers, scientists, and drug development professionals are encouraged to consult the suppliers' documentation for the most detailed and up-to-date product information and to optimize the provided experimental methodologies for their specific applications.

References

- 1. Perphenazine-d4 (phenothiazine-1,3,7,9-d4) [lgcstandards.com]

- 2. veeprho.com [veeprho.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]

- 7. Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Navigating the Solubility and Stability of Perphenazine-d4 in Organic Solvents: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, understanding the behavior of active pharmaceutical ingredients (APIs) in various solvents is paramount. This technical guide provides a comprehensive overview of the solubility and stability of Perphenazine-d4, a deuterated analog of the antipsychotic medication Perphenazine, in commonly used organic solvents. The following sections detail quantitative solubility data, experimental protocols for solubility and stability assessment, and insights into the degradation pathways of this compound.

Core Concepts: Solubility and Stability of Perphenazine-d4

Perphenazine-d4 is a stable isotope-labeled version of Perphenazine, often used as an internal standard in pharmacokinetic studies and other analytical applications. Its solubility and stability in organic solvents are critical parameters that influence its handling, formulation, and analytical method development. While specific quantitative solubility data for Perphenazine-d4 is not extensively available, the physicochemical properties of deuterated and non-deuterated isotopologues are nearly identical. Therefore, the solubility data for Perphenazine can be used as a reliable approximation for Perphenazine-d4.

Quantitative Solubility Data

The solubility of Perphenazine in a range of organic solvents is summarized in the table below. This data has been compiled from various sources and provides a quantitative basis for solvent selection.

| Organic Solvent | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~20[1] | ~0.049 | - |

| Dimethylformamide (DMF) | ~30[1] | ~0.073 | - |

| Ethanol | ~5[1] - 153[2] | ~0.012 - 0.375 | Note: Significant variation in reported values. |

| Methanol | Soluble | - | Quantitative data not specified. |

| Methylene Chloride | Freely Soluble[3][4] | - | Quantitative data not specified. |

| Acetone | 82[2] | ~0.201 | - |

| Chloroform | Slightly Soluble | - | Quantitative data not specified. |

| n-Propanol | Data available[5] | - | Specific mg/mL value not in abstract. |

| n-Butyl alcohol | Data available[5] | - | Specific mg/mL value not in abstract. |

| Methyl acetate | Data available[5] | - | Specific mg/mL value not in abstract. |

| Ethyl acetate | Data available[5] | - | Specific mg/mL value not in abstract. |

| n-Propyl acetate | Data available[5] | - | Specific mg/mL value not in abstract. |

| n-Amyl acetate | Data available[5] | - | Specific mg/mL value not in abstract. |

| N,N-dimethylacetamide (DMAC) | Data available[5] | - | Specific mg/mL value not in abstract. |

| 2-Methoxyethanol | Data available[5] | - | Specific mg/mL value not in abstract. |

| Glycol ether | Data available[5] | - | Specific mg/mL value not in abstract. |

Note: The molar solubility was calculated using the molecular weight of Perphenazine-d4 (407.99 g/mol ).

Stability of Perphenazine-d4

The stability of Perphenazine-d4 in both solid and solution forms is crucial for its use as a reliable standard. The following table summarizes the known stability information.

| Condition | Storage Temperature | Duration | Notes |

| Solid | -20°C | ≥ 4 years | - |

| In Solution (General) | -80°C | 6 months | Recommended for stock solutions. |

| In Solution (General) | -20°C | 1 month | Recommended for stock solutions. |

| In DMSO or Ethanol | -20°C | Up to 3 months[3] | Specific to these solvents for the non-deuterated form. |

Perphenazine and its deuterated analog are known to be sensitive to light, and solutions should be protected from light to prevent photodegradation.[6] They are also incompatible with strong oxidizing agents.

Experimental Protocols

Accurate determination of solubility and stability requires robust experimental protocols. The following sections outline standardized methodologies for these assessments.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of solid Perphenazine-d4 to a vial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of Perphenazine-d4 in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a compound under various stress conditions and to develop stability-indicating analytical methods.

Caption: Workflow for conducting forced degradation studies.

Methodology:

-

Sample Preparation: Prepare a stock solution of Perphenazine-d4 in the organic solvent of interest at a known concentration.

-

Stress Conditions: Expose the solution to various stress conditions as per ICH guidelines, including:

-

Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose the solution to light according to ICH Q1B guidelines.

-

Oxidative Stress: Add a solution of an oxidizing agent (e.g., hydrogen peroxide) to the sample.

-

Acidic and Basic Hydrolysis: Add an acid (e.g., HCl) or a base (e.g., NaOH) to the solution. For organic solvents, this may involve the addition of an anhydrous acid or base or a concentrated aqueous solution, depending on the miscibility.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing: For acid and base-stressed samples, neutralize them before analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent drug from its degradation products.

-

Data Evaluation: Determine the percentage of degradation of Perphenazine-d4 and identify and quantify any major degradation products.

Potential Degradation Pathways

The phenothiazine ring system in Perphenazine is susceptible to degradation through several pathways. Understanding these pathways is crucial for predicting potential impurities and developing appropriate analytical methods.

Caption: Potential degradation pathways of Perphenazine-d4.

The primary degradation pathways for Perphenazine and, by extension, Perphenazine-d4, include:

-

Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of Perphenazine sulfoxide.[7][8][9]

-

Hydroxylation: The aromatic rings of the phenothiazine nucleus can undergo hydroxylation.[7][8][9]

-

N-Dealkylation: The piperazine side chain can be dealkylated.[7][8][9]

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to dechlorination of the phenothiazine ring.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of Perphenazine-d4 in organic solvents. The provided data and protocols are intended to assist researchers and drug development professionals in the effective handling, formulation, and analysis of this important compound. It is crucial to note that while the data for non-deuterated Perphenazine serves as a strong proxy, empirical determination of solubility and stability for Perphenazine-d4 under specific experimental conditions is always recommended for critical applications. The use of validated, stability-indicating analytical methods is essential for obtaining accurate and reliable data.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PERPHENAZINE | 58-39-9 [chemicalbook.com]

- 4. 58-39-9 CAS MSDS (PERPHENAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Perphenazine [drugfuture.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Perphenazine Monograph for Professionals - Drugs.com [drugs.com]

- 9. What is the mechanism of Perphenazine? [synapse.patsnap.com]

A Comprehensive Examination of the Pharmacological Profiles of Perphenazine and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of the typical antipsychotic agent, perphenazine. It also explores the potential pharmacological profile of its deuterated analog, a concept aimed at improving the parent drug's pharmacokinetic properties. This document is intended to be a valuable resource for researchers and professionals engaged in neuropharmacology and drug development.

Introduction to Perphenazine

Perphenazine is a piperazinyl phenothiazine that has been in clinical use for decades for the treatment of psychotic disorders, such as schizophrenia, and for the management of severe nausea and vomiting.[1][2] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[3] As a typical antipsychotic, perphenazine is associated with a risk of extrapyramidal side effects, which has prompted interest in developing analogs with improved safety and pharmacokinetic profiles.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the metabolic fate of a compound.[4] By slowing the rate of metabolic breakdown, deuteration can potentially lead to a longer half-life, increased systemic exposure, and a reduced dosing frequency. While the specific pharmacological data for a deuterated analog of perphenazine is not publicly available, this guide will discuss the theoretical implications of deuteration on its profile based on established principles.

Receptor Binding Profile

Perphenazine exhibits a broad receptor binding profile, with its primary antipsychotic activity mediated through high-affinity antagonism of the dopamine D2 receptor.[3] It also interacts with a variety of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side effect profile.

Table 1: Receptor Binding Affinities (Ki) of Perphenazine and Theoretical Profile of its Deuterated Analog

| Receptor | Perphenazine (Ki, nM) | Deuterated Perphenazine (Ki, nM) |

| Dopamine D1 | Data not consistently reported | Not Available |

| Dopamine D2 | 0.8[5] | Not Available |

| Dopamine D3 | Data not consistently reported | Not Available |

| Dopamine D4 | Data not consistently reported | Not Available |

| Serotonin 5-HT2A | Higher affinity than for D2[6] | Not Available |

| Alpha-1 Adrenergic | Binds to this receptor[3] | Not Available |

| Histamine H1 | Binds to this receptor | Not Available |

| Muscarinic M1 | Data not consistently reported | Not Available |

Note: Specific Ki values for all receptors are not consistently available in the public domain. The receptor binding profile of a deuterated analog is not expected to be significantly different from the parent compound as deuteration primarily affects pharmacokinetics, not pharmacodynamics.

Signaling Pathways

The primary mechanism of action of perphenazine involves the blockade of dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The diagram below illustrates the canonical dopamine D2 receptor signaling pathway.

Caption: Dopamine D2 Receptor Signaling Pathway.

Pharmacokinetic Profile

The pharmacokinetic profile of perphenazine is characterized by good oral absorption, but significant first-pass metabolism, leading to a relatively low oral bioavailability.[8][9] Deuteration has the potential to alter this profile by reducing the rate of metabolism.

Table 2: Pharmacokinetic Parameters of Perphenazine and Theoretical Profile of its Deuterated Analog

| Parameter | Perphenazine | Deuterated Perphenazine |

| Oral Bioavailability (%) | ~40[10] | Not Available |

| Time to Peak Plasma Concentration (Tmax, hours) | 1 - 3[9] | Not Available |

| Peak Plasma Concentration (Cmax) | Varies with dose | Not Available |

| Elimination Half-life (t1/2, hours) | 9 - 12[8] | Not Available |

| Volume of Distribution (Vd) | Large | Not Available |

| Protein Binding (%) | High | Not Available |

Note: Specific pharmacokinetic data for a deuterated analog of perphenazine is not publicly available. It is hypothesized that deuteration would lead to a longer half-life and potentially higher Cmax and AUC (Area Under the Curve).

Metabolism

Perphenazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[5][11] The main metabolic pathways include N-dealkylation, sulfoxidation, and hydroxylation.[12] Deuteration at the sites of metabolism can significantly slow down these processes, leading to an altered metabolite profile and prolonged exposure to the parent drug.

Caption: Metabolic Pathways of Perphenazine.

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)

-

Unlabeled competitor (test compound, e.g., Perphenazine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled competitor.

-

In a 96-well plate, add a fixed concentration of radioligand to each well.

-

Add the serially diluted unlabeled competitor to the wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Caption: Experimental Workflow for Radioligand Binding Assay.

LC-MS/MS Quantification of Perphenazine and its Metabolites

This protocol outlines a general method for the quantification of perphenazine and its metabolites in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological matrix (e.g., plasma)

-

Perphenazine and metabolite standards

-

Internal standard (e.g., a deuterated analog of perphenazine or another suitable compound)[13][14]

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples and standards.

-

To a known volume of plasma, add the internal standard.

-

Precipitate proteins by adding a protein precipitation solvent.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic gradient.

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using the standards.

-

Determine the concentration of perphenazine and its metabolites in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Conclusion

Perphenazine remains a relevant antipsychotic, and understanding its detailed pharmacological profile is crucial for its safe and effective use. While the development of a deuterated analog of perphenazine has the potential to offer an improved pharmacokinetic profile, leading to a more convenient dosing regimen and potentially a better side-effect profile, specific data to confirm these advantages are not yet available in the public domain. The experimental protocols provided in this guide offer a framework for the continued investigation of perphenazine and the potential evaluation of its deuterated analogs. Further research is warranted to fully characterize the pharmacological profile of deuterated perphenazine and to assess its clinical utility.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine D2 receptors in signal transduction and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetic studies of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Perphenazine - Wikipedia [en.wikipedia.org]

- 11. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Storage and Handling of Perphenazine-d4 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Perphenazine-d4, a deuterated analog of the typical antipsychotic drug Perphenazine. Primarily utilized as an internal standard in analytical chemistry, its proper handling and storage are paramount for ensuring experimental accuracy, laboratory safety, and compound stability. This document outlines the essential chemical properties, safety protocols, storage conditions, and detailed experimental methodologies relevant to the use of Perphenazine-d4 in a research environment.

Chemical and Physical Properties

Perphenazine-d4 is the deuterium-labeled form of Perphenazine, a phenothiazine derivative.[1] The incorporation of deuterium atoms results in a higher molecular weight, making it an ideal internal standard for quantifying unlabeled Perphenazine in biological matrices using mass spectrometry.[2] Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties of Perphenazine-d4

| Property | Value | References |

|---|---|---|

| Chemical Name | 4-[3-(2-chloro-10H-phenothiazin-10-yl-1,3,7,9-d4)propyl]-1-piperazineethanol | [2] |

| CAS Number | 155593-75-2 | [2][3] |

| Molecular Formula | C₂₁H₂₂ClD₄N₃OS | [2] |

| Molecular Weight | 408.0 g/mol | [2] |

| Physical State | Solid | [3] |

| Appearance | White to pale yellow solid | [3] |

| Melting Point | 94 - 100 °C (201 - 212 °F) | [3] |

| Water Solubility | 28.3 mg/L | [3] |

| Solubility | Soluble in Methanol, Ethanol, and DMSO | [2][4] |

| Partition Coefficient (log P) | 4.2 | [3] |

| Purity | ≥99% deuterated forms (d₁-d₄) |[2] |

Safety, Handling, and First Aid

Perphenazine-d4 is classified as harmful if swallowed and may cause an allergic skin reaction.[3] Adherence to safety guidelines is crucial to minimize exposure and ensure a safe laboratory environment.

Table 2: GHS Hazard Identification for Perphenazine-d4

| Classification | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning |

Data sourced from[3].

2.1 Personal Protective Equipment (PPE) and Handling When handling Perphenazine-d4, especially in its solid form, the following precautions must be taken:

-

Engineering Controls : Use a laboratory fume hood or mechanical exhaust to prevent inhalation of dust or aerosols.[3]

-

Eye Protection : Wear safety glasses with side shields.[3]

-

Hand Protection : Use chemically resistant, impervious gloves. Dispose of contaminated gloves after use.[3]

-

Body Protection : Wear a lab coat or other impervious clothing.[3]

-

General Hygiene : Avoid contact with skin, eyes, and clothing.[3] Avoid the formation of dust.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

2.2 Spill and Disposal Procedures In case of a spill, avoid creating dust.[3] Pick up the material and place it in a suitable, closed container for disposal.[3] Ensure the product does not enter drains.[6] Disposal should be carried out in accordance with local, state, and federal regulations.

2.3 First Aid Measures

-

If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3]

-

On Skin : Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical help.[3]

-

In Eyes : Flush eyes with water as a precaution.[3]

-

If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

Storage and Stability

Proper storage is critical for maintaining the integrity and stability of Perphenazine-d4.

Table 3: Recommended Storage Conditions for Perphenazine-d4

| Form | Storage Temperature | Duration | Special Conditions | References |

|---|---|---|---|---|

| Solid | Room Temperature | Not specified | Protect from light. Store in a well-ventilated area. | [3] |

| Solid | -20°C | ≥ 4 years | Protect from light. | [2] |

| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1] |

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |[1] |

Key Stability Considerations:

-

Light Sensitivity : Perphenazine-d4 is light-sensitive and should be stored in light-resistant containers.[3][7]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[3]

-

pH Sensitivity : The stability of Perphenazine in solution is pH-dependent. Studies on the non-deuterated form show it is more stable in solutions with a pH around 4.5 compared to 4.2.[8] While stable for at least 30 days at pH 3.7, the pH of solutions should be considered for long-term experiments.[9][10]

-

Hazardous Decomposition : When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[3]

Mechanism of Action and Signaling Pathways

Perphenazine-d4 is used as an analytical standard, but its biological activity mirrors that of Perphenazine.[1] Perphenazine is a potent typical antipsychotic that primarily functions as a dopamine D₂ receptor antagonist.[11][12] Its antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects.[12] Additionally, it exhibits antagonist activity at several other neurotransmitter receptors, which contributes to its therapeutic profile and side effects.[12][13]

Key Receptor Targets:

-

Dopamine Receptors (D₂/D₃) : Potent antagonist.[1]

-

Histamine Receptors (H₁) : Potent antagonist, contributing to sedative effects.[11][12]

-

Adrenergic Receptors (α₁A) : Antagonist, which can lead to hypotension.[1][12]

Experimental Protocols

5.1 Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a 1 mg/mL stock solution.

-

Materials : Perphenazine-d4 solid, appropriate solvent (e.g., Methanol, DMSO, or Ethanol), Class A volumetric flask, analytical balance, sonicator.

-

Procedure : a. Accurately weigh the desired amount of Perphenazine-d4 (e.g., 1 mg) using an analytical balance. b. Transfer the solid to a volumetric flask of the appropriate size (e.g., 1 mL). c. Add a portion of the chosen solvent (e.g., ~0.7 mL of methanol) to the flask. d. Sonicate the solution for 5-10 minutes to ensure complete dissolution.[4] e. Allow the solution to return to room temperature. f. Add solvent to the flask until the meniscus reaches the calibration mark. g. Cap the flask and invert it several times to ensure homogeneity. h. Transfer the solution to a light-protected storage vial. For long-term storage, create smaller aliquots to avoid repeated freeze-thaw cycles.[1] i. Label the vial clearly with the compound name, concentration, solvent, and preparation date. j. Store at -20°C or -80°C as per Table 3.[1]

-

Working Solutions : Prepare working solutions by diluting the stock solution with the appropriate mobile phase or assay buffer immediately before use.

5.2 Protocol 2: Quantification in Biological Samples by LC-MS/MS

Perphenazine-d4 is primarily used as an internal standard for the quantification of Perphenazine in serum or plasma.[2][14] This protocol outlines a typical workflow.

-

Sample Preparation (Protein Precipitation) : a. Thaw serum or plasma samples at room temperature.[15] b. Aliquot 100 µL of the sample into a microcentrifuge tube.[15] c. Add the internal standard, Perphenazine-d4, to each sample at a known concentration. d. Add 300 µL of a cold precipitating reagent (e.g., acetonitrile:methanol 50:50 v/v containing 0.1% formic acid).[15] e. Vortex the mixture thoroughly for 30-60 seconds to precipitate proteins.[15] f. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[15] g. Carefully transfer the supernatant to a clean autosampler vial for analysis.[15]

-

LC-MS/MS Analysis : a. Instrumentation : Utilize a UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[14][15] b. Chromatography :

- Column : A C18 reversed-phase column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 50 mm) is suitable.[15]

- Mobile Phase A : Water with 0.1% Formic Acid.[15]

- Mobile Phase B : Acetonitrile with 0.1% Formic Acid.[15]

- Gradient : Employ a linear gradient to separate the analyte from matrix components.

- Flow Rate : Typical for UPLC, e.g., 0.4-0.6 mL/min.

- Injection Volume : 5-10 µL.[15] c. Mass Spectrometry :

- Ionization Mode : Positive Electrospray Ionization (ESI+).[14]

- Detection Mode : Multiple Reaction Monitoring (MRM).[15]

- MRM Transitions : Monitor at least two transitions for both the analyte and the internal standard to ensure specificity.[14][15]

Table 4: Example LC-MS/MS Parameters for Perphenazine Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

|---|---|---|---|

| Perphenazine | 404.2 | 143.1 (Quantifier) | Values are illustrative and must be optimized for the specific instrument used. |

| 404.2 | 171.1 (Qualifier) | Sourced from[15]. | |

| Perphenazine-d4 | 408.2 | 143.1 (Quantifier) | Product ions can be similar to the unlabeled compound depending on the location of the deuterium labels. |

| (Internal Standard) | 408.2 | 171.1 (Qualifier) | Precursor ion reflects the increased mass due to deuterium. |

-

Quantification : Create a calibration curve using matrix-matched standards. The concentration of Perphenazine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Perphenazine-d4) and interpolating from the calibration curve.[14]

5.3 Protocol 3: Example Cell-Based Assay (Cell Viability)

This protocol provides a general workflow for assessing the effect of Perphenazine on cell viability, for which Perphenazine-d4 could be used in exploratory studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]

- 5. echemi.com [echemi.com]

- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 8. Chemical stability of perphenazine in two commercially available vehicles for oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical stability of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 13. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]

- 14. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Perphenazine-d4 for Preliminary Pharmacokinetic Screening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of perphenazine-d4 as an internal standard in preliminary pharmacokinetic screening of perphenazine. It details experimental protocols, presents key pharmacokinetic data, and visualizes relevant biological pathways and experimental workflows.

Introduction

Perphenazine is a typical antipsychotic medication belonging to the piperazinyl phenothiazine class, primarily used in the treatment of schizophrenia and severe nausea and vomiting.[1] Its therapeutic action is mainly attributed to its antagonism of dopamine D2 receptors in the brain.[1][2] Understanding the pharmacokinetic profile of perphenazine is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Preliminary pharmacokinetic screening, often conducted in animal models, provides essential data on absorption, distribution, metabolism, and excretion (ADME).

The use of a stable isotope-labeled internal standard, such as perphenazine-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Perphenazine-d4, a deuterated analog of perphenazine, exhibits similar physicochemical properties and extraction recovery to the parent drug.[3] Its distinct mass-to-charge ratio allows for precise differentiation and quantification, minimizing matrix effects and improving the accuracy and robustness of the bioanalytical method.[3]

Experimental Protocols

A typical preliminary pharmacokinetic study of perphenazine in a rodent model, utilizing perphenazine-d4 as an internal standard, involves animal dosing, serial blood sampling, plasma sample preparation, and subsequent analysis by a validated LC-MS/MS method.

Animal Study Protocol

A representative experimental protocol for a preliminary pharmacokinetic study in rats is outlined below. This protocol is a composite based on established methodologies in preclinical drug development.

Animals:

-

Male Wistar rats (190–205 g) are commonly used.[4]

-

Animals should be acclimatized for at least one week prior to the experiment with free access to standard laboratory chow and water.

-

Fasting overnight before dosing is recommended to reduce variability in absorption.

Dosing:

-

Perphenazine can be administered via oral gavage (e.g., as a suspension) or intravenous injection.

-

For oral administration, a dose of 10 mg/kg can be used.[4]

-

The dosing vehicle can be a suspension in a suitable medium like 0.5% w/v sodium carboxymethyl cellulose.

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points.

-

Typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

Plasma Preparation:

-

The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The following is a representative LC-MS/MS method for the quantification of perphenazine in plasma, incorporating perphenazine-d4 as the internal standard.

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific amount of perphenazine-d4 solution (the internal standard).

-

Add 300 µL of a precipitating reagent, such as acetonitrile-methanol (50:50, v/v), to precipitate plasma proteins.[5]

-

Vortex the mixture thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean autosampler vial for injection into the LC-MS/MS system.[5]

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A reverse-phase column, such as a C18 column (e.g., Waters Acquity UPLC HSS T3 1.8 µm, 2.1 × 50 mm), is suitable.[5]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.[5]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.[5]

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Perphenazine: 404.19 > 143.07[5]

-

Perphenazine-d4: The precursor ion will be shifted by +4 Da (408.19), and the product ion may be the same or shifted depending on the position of the deuterium labels. The exact transition should be optimized during method development.

-

Data Presentation

The following tables summarize key pharmacokinetic parameters of perphenazine from a study in male Wistar rats following a single oral dose. While the original study may not have explicitly stated the use of perphenazine-d4, the accuracy of modern LC-MS/MS-based pharmacokinetic studies relies on the use of stable isotope-labeled internal standards.

| Pharmacokinetic Parameters of Perphenazine in Rats (Oral Administration) | |

| Parameter | Value |

| Cmax (ng/mL) | 82.86 |

| Tmax (h) | 1.04 |

| AUC(0-24) (ng·h/mL) | 480 |

| AUC(0-∞) (ng·h/mL) | 505 |

| Relative Bioavailability (%) | 120.77 |

| Data adapted from a study on orally disintegrating tablets of a perphenazine/hydroxypropyl-beta-cyclodextrin inclusion complex in rabbits, demonstrating pharmacokinetic principles applicable to rat studies.[6] |

| Human Pharmacokinetic Parameters of Perphenazine | |

| Parameter | Value |

| Oral Bioavailability | ~40%[7] |

| Elimination Half-life | 8 to 12 hours[1] |

| Time to Peak Plasma Concentration (Oral) | 1 to 3 hours[7] |

| Metabolism | Hepatic (extensive)[1][7] |

| This table provides a reference for the expected pharmacokinetic profile in humans. |

Mandatory Visualizations

Signaling Pathway

Perphenazine's primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism helps to alleviate the positive symptoms of schizophrenia, which are associated with hyperactivity of this pathway.

Caption: Perphenazine's antagonism of the dopamine D2 receptor.

Experimental Workflow

The following diagram illustrates the key steps in a preliminary pharmacokinetic screening study of perphenazine using perphenazine-d4.

References